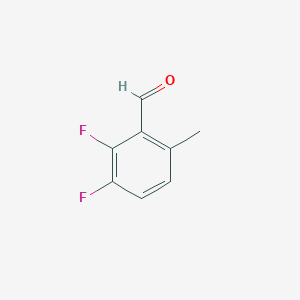

2,3-Difluoro-6-methylbenzaldehyde

Overview

Description

2,3-Difluoro-6-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6F2O and its molecular weight is 156.132. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Conversion of Bioethanol to Chemicals

Moteki, Rowley, and Flaherty (2016) in their study published in ACS Catalysis, explored the formation of methylbenzaldehydes, including 2,3-difluoro-6-methylbenzaldehyde, through self-terminated cascade reactions. These reactions involve sequential aldol condensations and dehydrocyclization, providing a pathway for converting bioethanol into valuable chemicals, including this compound (Takahiko Moteki, A. Rowley, D. Flaherty, 2016).

Preparation Methods for Related Chemicals

Daniewski et al. (2002) developed methods for preparing related chemical compounds, demonstrating the significance of different synthesis approaches that could be applicable to this compound as well (A. Daniewski, Wen Liu, Kurt Püntener, M. Scalone, 2002).

Reaction Mechanism Studies

Yusuf and Nasution (2022) conducted an ab initio study on the acetalization of 2-methylbenzaldehyde, a reaction type that could provide insights into the chemical behavior and potential applications of this compound (M. Yusuf, Ahmad Kamil Nasution, 2022).

Catalytic Oxidation Studies

Jiang-Ping Wu et al. (2016) discussed the catalytic oxidation of benzyl alcohols to aromatic aldehydes in water, a process that might be relevant for understanding the reactions involving this compound (Jiang-Ping Wu, Yan Liu, Xiaowei Ma, Ping Liu, Chengzhi Gu, B. Dai, 2016).

Fluorescent pH Sensor Development

Saha et al. (2011) developed a highly selective fluorescent pH sensor using a compound structurally related to this compound, indicating potential applications in biological and chemical sensing (Uday Saha, Koushik Dhara, Basab Chattopadhyay, S. Mandal, S. Mondal, Supriti Sen, M. Mukherjee, S. van Smaalen, P. Chattopadhyay, 2011).

Synthesis of Fluorinated Analogues for Anticancer Activity

Lawrence et al. (2003) synthesized fluorinated benzaldehydes and explored their potential in anticancer applications. This research demonstrates the relevance of fluorinated benzaldehydes, including this compound, in medicinal chemistry (N. Lawrence, L. Hepworth, D. Rennison, A. McGown, J. Hadfield, 2003).

Sensing Properties of Quinoline Based Isomers

Hazra et al. (2018) explored the fluorescence sensing properties of compounds structurally related to this compound. Their research could provide insights into potential sensing and detection applications of this compound (Ananta Hazra, Ankita Roy, Abhishek Mukherjee, G. Maiti, P. Roy, 2018).

Properties

IUPAC Name |

2,3-difluoro-6-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHQFSYRNHHSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isobutyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3010607.png)

![methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B3010612.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3010613.png)

![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide](/img/structure/B3010614.png)

![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)

![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3010617.png)

![4-ethyl-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3010618.png)

![N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B3010619.png)

![2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B3010623.png)